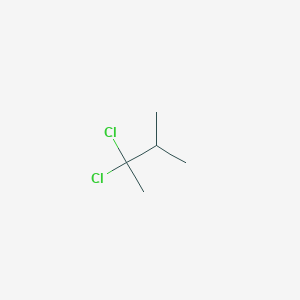
2,2-Dichloro-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3-methylbutane (DCMB) is a colorless liquid with a chemical formula of C5H10Cl2. It is a halogenated organic compound that is widely used in scientific research for its unique properties. DCMB is primarily used as a reagent in organic synthesis to create other compounds, and it has also been studied for its potential biological and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2,2-Dichloro-3-methylbutane is not fully understood, but it is believed to act as an alkylating agent, meaning it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have biological and physiological effects.
Effets Biochimiques Et Physiologiques
2,2-Dichloro-3-methylbutane has been studied for its potential biological and physiological effects. It has been shown to have antimicrobial properties, and has been used as a disinfectant in laboratory settings. It has also been studied for its potential use as an insecticide, as it has been shown to be toxic to certain insects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dichloro-3-methylbutane in laboratory experiments is its versatility as a reagent in organic synthesis. It can be used to create a wide range of compounds, and its unique properties make it a valuable tool for researchers. However, 2,2-Dichloro-3-methylbutane can also be toxic and hazardous if not handled properly. It is important to use proper safety precautions when working with this compound.
Orientations Futures
There are a number of potential future directions for research involving 2,2-Dichloro-3-methylbutane. One area of interest is its potential use as an insecticide, as it has been shown to be toxic to certain insects. Additionally, further research could be done to explore its antimicrobial properties, and its potential use as a disinfectant in medical settings. Overall, 2,2-Dichloro-3-methylbutane is a valuable tool for researchers in organic synthesis, and its potential biological and physiological effects make it an area of interest for future research.
Méthodes De Synthèse
2,2-Dichloro-3-methylbutane can be synthesized through a variety of methods, including the reaction of 2-methyl-2-butanol with hydrochloric acid in the presence of zinc chloride, or through the reaction of 2,2-dichlorobutane with sodium methoxide in methanol. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
2,2-Dichloro-3-methylbutane is commonly used in organic synthesis as a reactant to create other compounds. It has been used in the synthesis of chiral compounds, such as chiral ketones, and has also been used as a starting material for the synthesis of other halogenated organic compounds.
Propriétés
Numéro CAS |
17773-66-9 |
|---|---|
Nom du produit |
2,2-Dichloro-3-methylbutane |
Formule moléculaire |
C5H10Cl2 |
Poids moléculaire |
141.04 g/mol |
Nom IUPAC |
2,2-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3 |
Clé InChI |
WIQMOFSSJHPXIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(Cl)Cl |
SMILES canonique |
CC(C)C(C)(Cl)Cl |
Autres numéros CAS |
17773-66-9 |
Synonymes |
2,2-dichloro-3-methylbutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



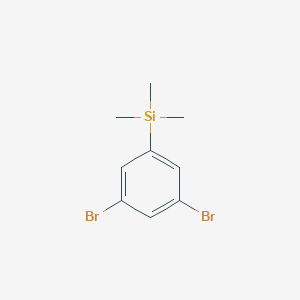
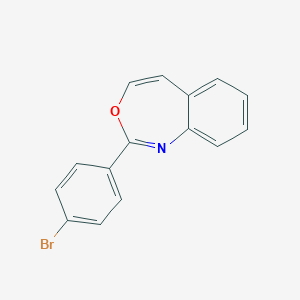

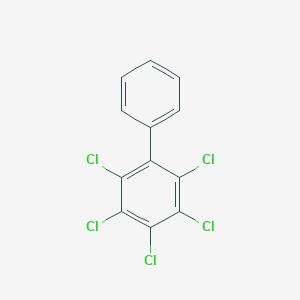
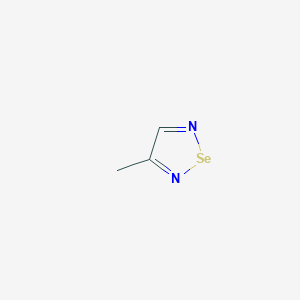
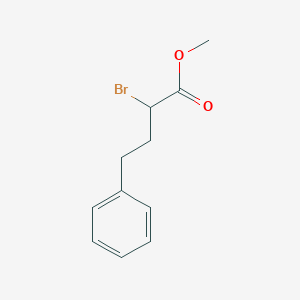
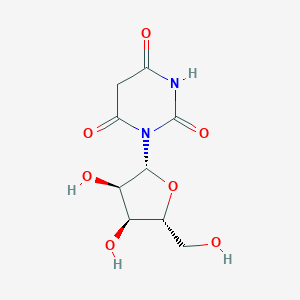
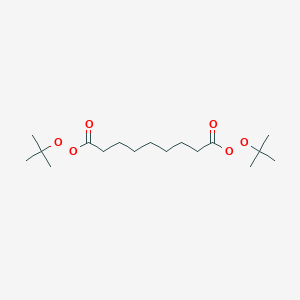
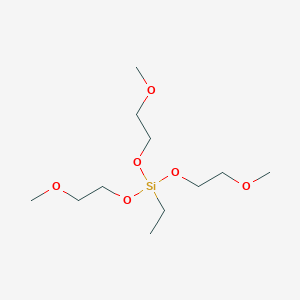
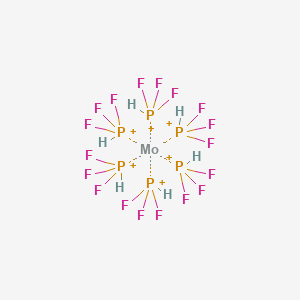
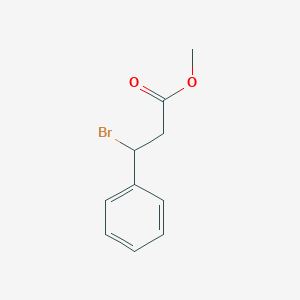
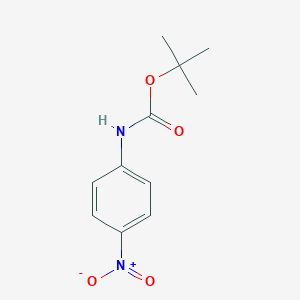
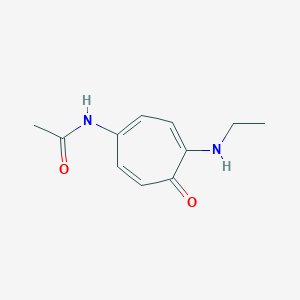
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)